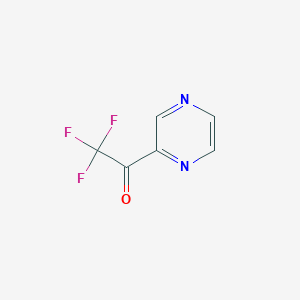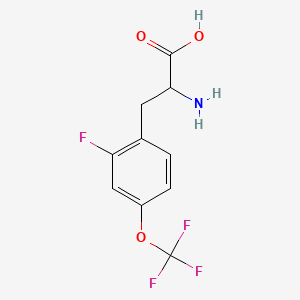
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine
Overview
Description
The compound “2-Fluoro-4-(trifluoromethoxy)benzaldehyde” is a clear colorless liquid with a molecular formula of C8H4F4O2 . It’s used in the production of other chemicals .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(trifluoromethoxy)benzaldehyde” is represented by the molecular formula C8H4F4O2 .Physical And Chemical Properties Analysis
The compound “2-Fluoro-4-(trifluoromethoxy)benzaldehyde” is a clear colorless liquid . Another similar compound, “2-Fluoro-4-(trifluoromethoxy)benzylamine”, is a solid at room temperature .Scientific Research Applications
Molecular Probes and Self-Assembly : The incorporation of phenylalanine or 4-fluoro phenylalanine can greatly lower the background fluorescence intensities of conventional quenched probes with quenchers. This enhanced quenching effect is due to the synergistic effect of aggregation-caused quenching and the presence of a quencher. This strategy improves the performance of molecular probes in cells for detecting cell apoptosis (Ren et al., 2015).
Improving Organoleptic Properties in Bakers' Products : 2-Phenylethanol, derived from phenylalanine, is significant in the aroma and flavor of bakers' products. Spontaneous mutants of yeast resistant to p-fluoro-DL-phenylalanine overproduced this amino acid and showed a rise in 2-phenylethanol production, enhancing taste and aroma in bread (Dueñas-Sánchez et al., 2014).
Synthesis of Fluorinated Pyrazoles : Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This method is important for producing building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).
Radiopharmaceutical Production : The radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine by isotopic exchange has been developed for neurologic and oncologic PET imaging. This novel approach offers higher specific activity and is suited for automation (Wagner et al., 2009).
Enzyme Inhibition Studies : N-Trityl derivatives of p-fluoro-DL-phenylalanine have shown inhibitory activity against Moloney Murine Leukemia Virus Reverse Transcriptase, contributing to research in virology and enzyme inhibition (Hawtrey et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFOCSWADMUTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



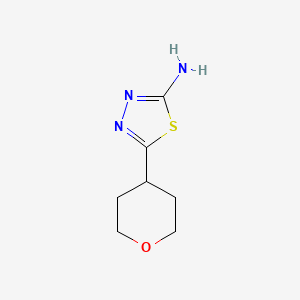
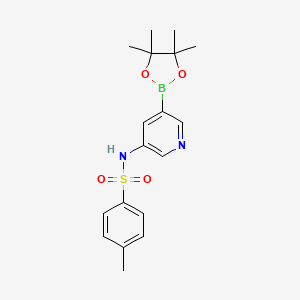
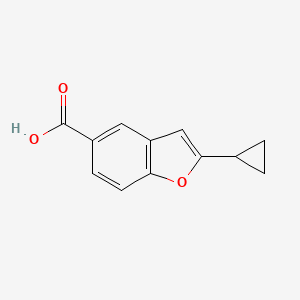

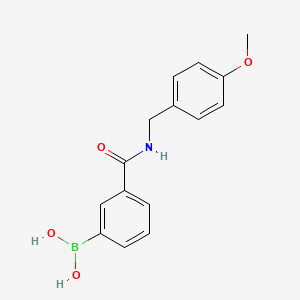


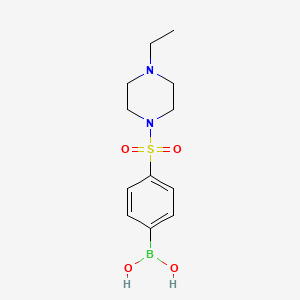
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
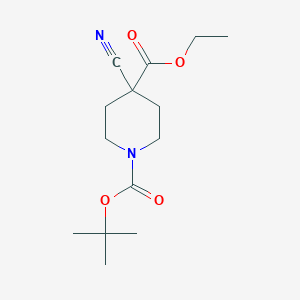
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
